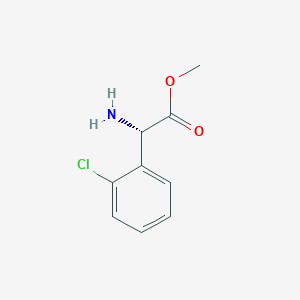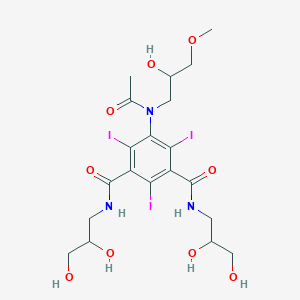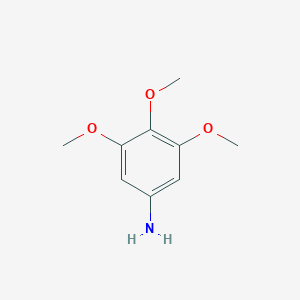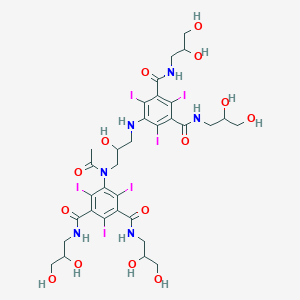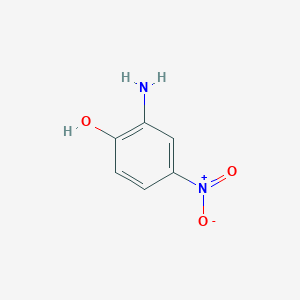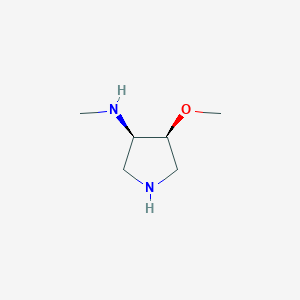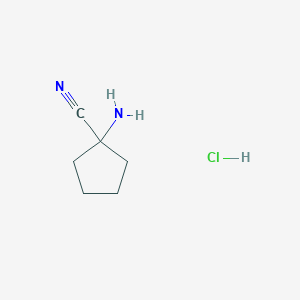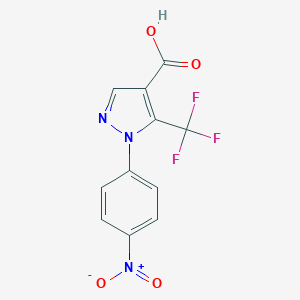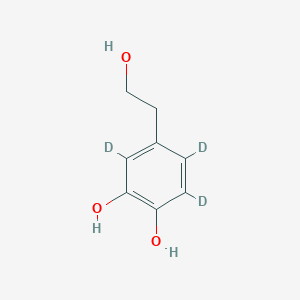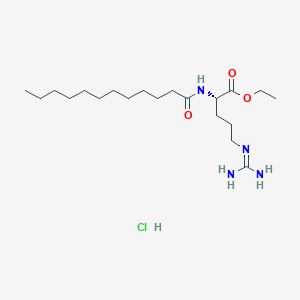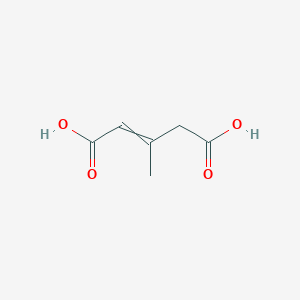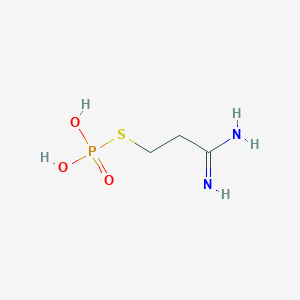
S-(2-Amidinoethyl)thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Amidinoethyl)thiophosphate, also known as SAET, is a chemical compound that has been extensively studied for its potential applications in scientific research. SAET is a thiophosphate derivative that belongs to the class of organophosphorus compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of S-(2-Amidinoethyl)thiophosphate involves its ability to inhibit the activity of cholinesterase enzymes. Cholinesterase enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting the activity of cholinesterase enzymes, S-(2-Amidinoethyl)thiophosphate increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
S-(2-Amidinoethyl)thiophosphate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. S-(2-Amidinoethyl)thiophosphate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using S-(2-Amidinoethyl)thiophosphate in lab experiments include its ability to inhibit cholinesterase activity and increase the levels of acetylcholine in the brain, making it a promising candidate for the treatment of various diseases. However, the use of S-(2-Amidinoethyl)thiophosphate in lab experiments requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.
Orientations Futures
There are several future directions for the study of S-(2-Amidinoethyl)thiophosphate. One potential direction is the development of S-(2-Amidinoethyl)thiophosphate-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of S-(2-Amidinoethyl)thiophosphate's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to explore the potential uses of S-(2-Amidinoethyl)thiophosphate in the field of neuroscience, particularly in the study of cognitive function and memory.
Méthodes De Synthèse
S-(2-Amidinoethyl)thiophosphate can be synthesized through a variety of methods, including the reaction of thiophosphoryl chloride with ethylenediamine. Another method involves the reaction of thiophosphoryl chloride with 2-aminoethanol, followed by the addition of ammonia. The synthesis of S-(2-Amidinoethyl)thiophosphate requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.
Applications De Recherche Scientifique
S-(2-Amidinoethyl)thiophosphate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. S-(2-Amidinoethyl)thiophosphate has been studied for its potential as a cholinesterase inhibitor and for its ability to inhibit acetylcholinesterase activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
149206-93-9 |
|---|---|
Nom du produit |
S-(2-Amidinoethyl)thiophosphate |
Formule moléculaire |
C3H9N2O3PS |
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(3-amino-3-iminopropyl)sulfanylphosphonic acid |
InChI |
InChI=1S/C3H9N2O3PS/c4-3(5)1-2-10-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8) |
Clé InChI |
YTRAEXCLCYQLDM-UHFFFAOYSA-N |
SMILES |
C(CSP(=O)(O)O)C(=N)N |
SMILES canonique |
C(CSP(=O)(O)O)C(=N)N |
Autres numéros CAS |
149206-93-9 |
Synonymes |
S,beta-amidinoethyl thiophosphate S-(2-amidinoethyl)thiophosphate S-(beta-amidinoethyl)thiophosphate S-AmEtTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




